![molecular formula C7H5IN2O B15055336 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an iodine atom attached to a pyrrolo[2,3-c]pyridine core. The presence of the iodine atom can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
The synthesis of 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves multi-step synthetic routes. One common method includes the iodination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often require the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a new carbon-carbon bond. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-c]pyridine derivative.
Applications De Recherche Scientifique
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules. It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable lead compound in drug discovery.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of heterocyclic compounds. Its unique structure allows for the exploration of new chemical space in the development of bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties. This includes the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effect. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can be compared with other similar compounds such as:
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Similar in structure but with a bromine atom instead of iodine. The bromine atom can influence the compound’s reactivity and biological activity differently.
4-Chloro-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Contains a chlorine atom, which can also affect the compound’s properties. Chlorine is less reactive than iodine, which can impact the types of reactions the compound can undergo.
1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Lacks the halogen atom, making it less reactive in certain substitution reactions but still valuable as a core structure for further functionalization.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly enhance its reactivity and potential biological activity compared to its halogen-free or other halogen-substituted counterparts.
Propriétés
Formule moléculaire |
C7H5IN2O |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
4-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-10-7(11)6-4(5)1-2-9-6/h1-3,9H,(H,10,11) |
Clé InChI |
PMIGAAFOJLMIFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=CNC2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)
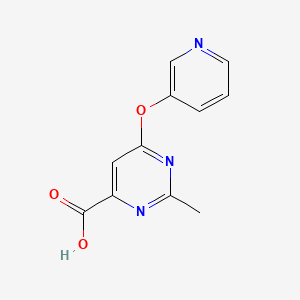
![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)
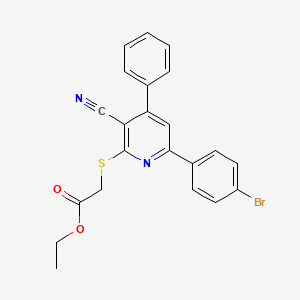
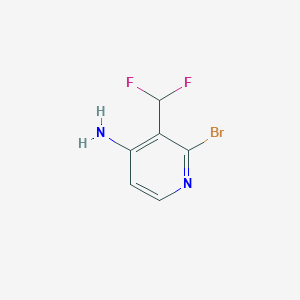
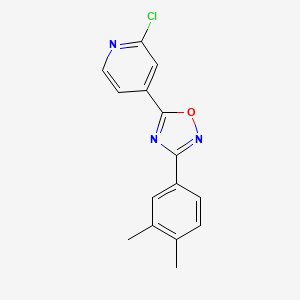

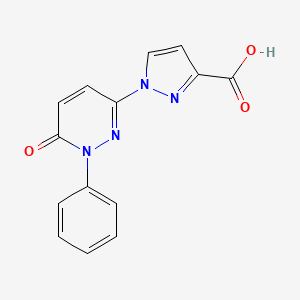
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
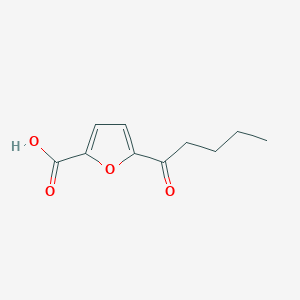
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine](/img/structure/B15055338.png)
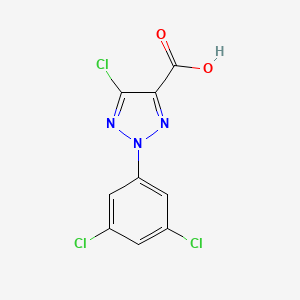
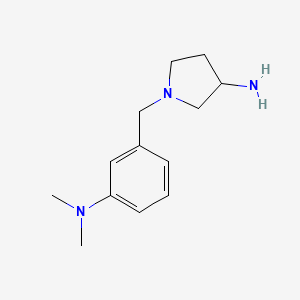
![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)
